3-(4-bromophenyl)-N,N-dimethylpropanamide
Overview
Description
3-(4-bromophenyl)-N,N-dimethylpropanamide, also known as 4-bromo-N,N-dimethylbenzamide or 4-bromo-N,N-dimethylbenzamide, is a bromine-containing amide derivative of benzamide. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is a building block for organic synthesis and is used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Pharmacological Research
This compound has been explored for its potential pharmacological applications due to its structural similarity to pyrazoline derivatives. Pyrazolines are known for their wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties . The presence of the 4-bromophenyl group could potentially enhance these activities, making it a candidate for drug development studies.
Neurotoxicity Studies
The compound’s effect on acetylcholinesterase (AchE) activity is of interest in neurotoxicity studies. AchE is crucial for the hydrolysis of acetylcholine in the nervous system, and its inhibition can lead to behavioral changes and body movement impairment. Research on similar compounds has investigated their neurotoxic potential, which could be relevant for “3-(4-bromophenyl)-N,N-dimethylpropanamide” as well .
Oxidative Stress Analysis
In the context of oxidative stress, this compound could be used to study the overexpression of reactive oxygen species (ROS) and their link to disease development. The measurement of malondialdehyde (MDA) levels, a biomarker for oxidative injury, is one such application where the compound could be relevant, especially in assessing the impact of oxidative stress on cellular components .
Aquatic Toxicology
Given the research on related pyrazoline derivatives on aquatic organisms, “3-(4-bromophenyl)-N,N-dimethylpropanamide” could be used in aquatic toxicology. Studies could focus on its effects on the survival, behavior, and physiology of aquatic species, such as rainbow trout alevins, to understand the environmental impact of such compounds .
properties
IUPAC Name |
3-(4-bromophenyl)-N,N-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNZXGQVUWTWOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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